molecular formula C24H24N2O5S B2706125 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005301-91-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2706125
CAS No.: 1005301-91-6
M. Wt: 452.53
InChI Key: LDZSNXPRQYFMNE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a phenylsulfonyl group, and a tetrahydroquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, while the phenylsulfonyl group can be added via sulfonylation reactions. The tetrahydroquinoline moiety is often synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)propionic acid: Known for its sweetness inhibitory activity.

    2-Methoxyphenyl isocyanate: Used in the protection and deprotection of amino groups in organic synthesis.

Uniqueness

2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-11-13-21(14-12-20)31-17-24(27)25-19-10-9-18-6-5-15-26(23(18)16-19)32(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZSNXPRQYFMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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